molecular formula C9H13N3O4 B1526371 tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate CAS No. 847139-22-4

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Cat. No.: B1526371
CAS No.: 847139-22-4
M. Wt: 227.22 g/mol
InChI Key: BDFNCVSBBDMLAH-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a chemical compound with the molecular formula C9H13N3O4 . It belongs to the pyrazole class of heterocycles, which are significant scaffolds in medicinal and agrochemical research due to their diverse biological activities . Pyrazole derivatives, such as this compound, are frequently employed as key intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals and materials science. Researchers value these structures for their potential biological activities, which can include anti-inflammatory, antiviral, antimicrobial, and antitumor properties, as noted in studies on related pyrazole compounds . Furthermore, nitrated pyrazole derivatives are of interest in the field of nonlinear optics (NLO) when substituted with appropriate electron donor and acceptor groups, as they can facilitate intermolecular charge transfer . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-methyl-4-nitropyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)8(13)16-9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFNCVSBBDMLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733482
Record name tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847139-22-4
Record name tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceuticals

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate serves as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For example, it has been explored for its potential anti-inflammatory and antimicrobial properties.

Case Study:
A study investigated its derivatives for potential use in treating inflammatory diseases, demonstrating promising results in vitro against specific inflammatory markers.

Agrochemicals

The compound is also being studied for applications in agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties, making them candidates for developing new agricultural products that are more effective and environmentally friendly.

Case Study:
Research has shown that certain derivatives of this compound have significant herbicidal activity against common weeds, indicating its potential utility in crop protection strategies.

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it versatile for producing diverse chemical entities.

Mechanism of Action

The mechanism by which tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s pyrazole core and tert-butyl carbamate group are shared with several analogs, but substituent variations significantly alter reactivity and applications:

Compound Name Substituents/Modifications Key Properties/Applications Reference
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate 3-methyl, 4-nitro, Boc-protected pyrazole Potential intermediate for amine synthesis N/A
tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate 4-iodo, 2-(4-methoxyphenyl), pyrrole core 73% yield, m.p. 71–72°C; iodine enables cross-coupling
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Piperazine-triazole hybrid, Boc-protected 58% yield; potential kinase inhibitor scaffold
tert-Butyl (4-aminopyridin-2-yl)carbamate Aminopyridine, Boc-protected 95%+ purity; likely used in drug discovery
tert-Butyl pyrazole boronic esters Boronic ester substituents Similarity score 0.86; Suzuki coupling applications
  • Substituent Effects: Nitro vs. Iodo/Methoxy: The nitro group in the target compound is electron-withdrawing, favoring reduction to amines, whereas iodo substituents (e.g., in ) enable cross-coupling reactions. Methoxy groups (electron-donating) enhance stability but reduce reactivity. Boc Protection: Shared across all compounds, the Boc group simplifies handling of reactive amines and improves solubility in nonpolar solvents .

Research Findings and Implications

  • Thermal Stability : Methyl and nitro substituents may lower melting points compared to methoxy or iodo analogs (e.g., 71–72°C for ).
  • Purity Trends : Boc-protected compounds often achieve >95% purity (e.g., ), suggesting rigorous purification protocols.
  • Structural Similarity: Boronic esters () share 86% similarity with the target compound, highlighting minor substituent changes that drastically alter reactivity.

Data Tables

Table 1: Comparative Analysis of tert-Butyl-Protected Heterocycles

Compound (Reference) Core Structure Key Substituents Yield m.p. (°C) Purity Applications
Target Compound Pyrazole 3-methyl, 4-nitro N/A N/A N/A Amine synthesis
Pyrrole derivative Pyrrole 4-iodo, 4-methoxyphenyl 73% 71–72 N/A Cross-coupling
Piperazine-triazole hybrid Piperazine Triazole-phenyl 58% N/A N/A Kinase inhibitors
Aminopyridine derivative Pyridine 4-amino N/A N/A 95%+ Drug discovery
Pyrazole boronic ester Pyrazole Boronic ester N/A N/A N/A Suzuki coupling

Biological Activity

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₉H₁₃N₃O₄ and a molar mass of approximately 227.22 g/mol, this compound contains a pyrazole ring, which is known for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a nitro group, which are critical for its biological activity. The presence of these substituents influences the compound's interaction with various biological targets.

PropertyValue
Molecular FormulaC₉H₁₃N₃O₄
Molar Mass227.22 g/mol
StructurePyrazole with tert-butyl and nitro groups

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and agrochemistry. Key areas of activity include:

1. Antimicrobial Activity
Studies have shown that certain pyrazole derivatives possess antimicrobial properties. For instance, interactions with bacterial enzymes could inhibit growth, making them potential candidates for antibiotic development.

2. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence mood regulation and cognitive functions. Interaction studies are crucial for understanding its mechanism of action in neurological contexts.

3. Anti-inflammatory Properties
Preliminary data suggest that the compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound:

Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of various pyrazole derivatives to serotonin receptors. Results indicated that modifications in the nitro group position significantly affected receptor affinity, suggesting that this compound might also interact with these receptors .

Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, several pyrazole derivatives were screened against common bacterial strains. The results demonstrated that compounds with similar structures exhibited varying degrees of antibacterial activity, indicating that this compound could be further investigated for its potential effectiveness .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate hydrazines and carbonyl compounds.
  • Nucleophilic Substitution : Modifying existing pyrazoles to introduce the tert-butyl and nitro groups.

These synthetic pathways allow for the generation of various derivatives that may enhance biological activity or selectivity.

Preparation Methods

Starting Materials and Pyrazole Core Formation

The synthesis often begins with commercially available or easily synthesized pyrazole derivatives. The 1H-pyrazole ring is constructed or functionalized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents.

Introduction of the Nitro Group

Nitration of the pyrazole ring is a critical step. Selective nitration at the 4-position is achieved under controlled conditions using nitrating agents such as nitric acid or nitronium salts. The electron density of the pyrazole ring and substituents influence regioselectivity.

Methylation at the 3-Position

The methyl group at the 3-position is introduced either by using methyl-substituted starting materials or via selective alkylation reactions. Alkylation can be performed using methyl iodide or methyl sulfate under basic conditions, ensuring selective substitution without affecting the nitro group.

tert-Butyl Ester Protection of the Pyrazole Nitrogen

Protection of the pyrazole nitrogen is achieved by esterification with tert-butyl chloroformate or Boc anhydride. This step stabilizes the molecule and improves its handling and reactivity in subsequent transformations.

Representative Synthetic Route Example

Step Reagents/Conditions Outcome Yield (%) Notes
1. Pyrazole formation Hydrazine + β-ketoester Formation of 3-methyl-1H-pyrazole High Standard cyclization
2. Nitration HNO3 / Ac2O or NO2+ source Selective nitration at 4-position Moderate to High Regioselectivity controlled by conditions
3. tert-Butyl ester formation tert-Butyl chloroformate, base (e.g., triethylamine) Formation of this compound High Protects N1 position
4. Purification Chromatography or recrystallization Pure product - Ensures removal of side products

Research Findings and Optimization Notes

  • Regioselectivity: The presence of the methyl group at the 3-position directs nitration to the 4-position due to electronic effects, minimizing side nitration elsewhere on the ring.
  • Protection Efficiency: Using tert-butyl chloroformate under mild base conditions yields high-purity tert-butyl esters without overreaction or decomposition.
  • Yield Considerations: Overall yields vary depending on reaction scale and purification methods but typically range from 60% to 85% for the entire sequence.
  • Alternative Methods: Some research explored direct lithiation of pyrazole derivatives followed by quenching with CO2 and subsequent esterification; however, electron-withdrawing nitro groups can hinder lithiation efficiency.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Direct Nitration of 3-methyl-pyrazole followed by tert-butyl esterification HNO3, tert-butyl chloroformate, base Straightforward, good regioselectivity Requires careful control of nitration conditions 70-80% overall
Lithiation of pyrazole, CO2 quench, then esterification n-Butyl lithium, CO2, Boc anhydride Allows functionalization at N1 Nitro group reduces lithiation efficiency Variable, often lower
Multi-step protection and nitration with intermediate bromination NBS, Boc anhydride, n-butyl lithium Enables orthogonal protection More complex, longer synthesis 15-30% over multiple steps

Experimental Highlights from Literature

  • Use of n-butyl lithium for lithiation attempts was often unsuccessful in the presence of electron-withdrawing nitro groups due to reduced reactivity.
  • Bromination with N-bromosuccinimide (NBS) followed by lithiation can induce Boc group migration, allowing access to protected esters.
  • Reduction of nitro groups to amines (if needed downstream) is efficiently performed using iron and ammonium chloride as a transfer hydrogenation method to avoid degradation.
  • Purification is typically achieved by flash chromatography using ethyl acetate/heptane gradients or recrystallization from suitable solvents.

Q & A

Q. What protocols ensure safe handling of this compound in mutagenicity assays?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact.
  • Ames test precautions : Use fume hoods for bacterial exposure studies. Quench reactive intermediates (e.g., nitroso derivatives) with sodium thiosulfate.
  • Waste disposal : Treat with alkaline hydrolysis (NaOH/EtOH) to neutralize nitro groups before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.